1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-2-6-7(9-5)3-8-10-6/h1-4H,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMARGRRTTBTNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262886 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955127-78-3 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955127-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[4,3-b]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation to introduce the aldehyde group . Another approach utilizes the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst . These methods offer moderate to good yields and are scalable for industrial production.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to yield carboxylic acid derivatives, a reaction leveraged in synthesizing bioactive molecules.
Key Findings :
-
Oxidation with KMnO₄ in pyridine/water produces the carboxylic acid efficiently .
-
Subsequent esterification with ethanol under acidic conditions yields esters, intermediates for hydrazide synthesis .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol, enabling further functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde → Alcohol | NaBH₄ (MeOH) or LiAlH₄ (THF) | 5-(Hydroxymethyl)-1H-pyrazolo[4,3-b]pyridine | 60–80% |
Mechanistic Insight :
-
Sodium borohydride selectively reduces the aldehyde without affecting the pyridine ring.
Condensation Reactions
The aldehyde participates in nucleophilic additions and condensations to form Schiff bases, hydrazones, and heterocycles.
Example :
-
Condensation with 4-methylphenacyl bromide yields α,β-unsaturated ketones, precursors to pyridinylpyrazoles .
Halogenation and Substitution Reactions
Electrophilic substitution on the pyridine ring and aldehyde-directed halogenation are well-documented.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Iodination | ICl (CHCl₃, K₂CO₃, 0°C → RT) | 5-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbaldehyde | 55–60% | |
| Chlorination | POCl₃ (reflux) | 4-Chloro derivatives | 80–98% |
Notable Observation :
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration and sulfonation, directed by its electron-deficient nature.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0–5°C) | 3-Nitro-1H-pyrazolo[4,3-b]pyridine-5-carbaldehyde | 50–60% | |
| Sulfonation | H₂SO₄/SO₃ (RT) | 3-Sulfo derivatives | 45% |
Nucleophilic Addition
Grignard reagents add to the aldehyde group, forming secondary alcohols.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard addition | CH₃MgBr (THF, 0°C) | 5-(1-Hydroxyethyl)-1H-pyrazolo[4,3-b]pyridine | 70% |
Cyclization Reactions
The aldehyde group facilitates heterocycle formation via intramolecular reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxazolone formation | Hippuric acid (Ac₂O, Δ) | 5-Oxazolone derivatives | 65% |
Application :
Scientific Research Applications
Synthesis of 1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde
The synthesis of this compound typically involves several methods, including cyclocondensation reactions and one-pot synthesis strategies. Recent studies have reported efficient protocols that utilize readily available precursors, such as 2-chloro-3-nitropyridines, leading to high yields and operational simplicity in the production of pyrazolo[4,3-b]pyridines .
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various substituted pyrazolo[3,4-b]pyridines against strains like Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics .
| Compound | Antibacterial Activity (MIC µM) | Antifungal Activity (MIC µM) |
|---|---|---|
| PYR1 | 10 | 20 |
| PYR2 | 15 | 25 |
| PYR3 | 5 | 10 |
Cytotoxicity Against Cancer Cells
Another area of research has focused on the cytotoxic effects of pyrazolo[4,3-b]pyridine derivatives on cancer cell lines. Notably, certain compounds showed remarkable cytotoxicity against Hep G2 (hepatocellular carcinoma) cells with IC50 values ranging from 0.0158 to 71.3 µM, indicating their potential as anticancer agents .
Inhibition of Phosphodiesterases (PDEs)
Recent patents have highlighted the role of pyrazolo[4,3-b]pyridines as inhibitors of phosphodiesterase type 1 (PDE1), which is implicated in neurodegenerative disorders. These compounds may offer therapeutic benefits for conditions such as Alzheimer's disease and other psychiatric disorders by modulating cyclic nucleotide signaling pathways .
Potential as Drug Candidates
The unique structural features of this compound make it a valuable scaffold for designing novel drug candidates targeting various diseases. Its derivatives have been explored for their roles as anti-inflammatory agents and for treating conditions like malaria and Alzheimer's disease .
Case Studies
Case Study: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of several substituted pyrazolo[3,4-b]pyridine derivatives. The researchers found that compounds with an aldehyde functional group significantly enhanced activity against Gram-positive bacteria and fungi. The study concluded that these compounds could serve as templates for developing new antimicrobial agents .
Case Study: Anticancer Activity
In another investigation focusing on anticancer properties, a series of pyrazolo[4,3-b]pyridine derivatives were synthesized and tested against various cancer cell lines. The findings revealed that some derivatives exhibited potent cytotoxicity, suggesting their potential utility in cancer therapy .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde and analogous heterocyclic compounds:
Table 1: Comparative Analysis of Pyridine- and Pyrazole-Fused Carbaldehyde Derivatives
Structural and Functional Differences
Functional Group Reactivity :
- The aldehyde group in This compound enables nucleophilic additions (e.g., formation of Schiff bases), whereas the nitrile group in its carbonitrile analog (C₇H₄N₄) is pivotal in click chemistry or hydrolysis to carboxylic acids .
- The amine derivative (C₈H₆N₄) serves as a directing group in cross-coupling reactions or as a precursor for urea/thiourea derivatives .
Synthetic Methods :
- Copper-mediated cyclization is critical for the aldehyde derivative, ensuring regioselectivity in fused-ring formation . In contrast, the pyrrolo-pyridine analog (C₈H₅ClN₂O) requires tosylation and halogenation steps to introduce chloro substituents .
- The nitrile variant (C₇H₄N₄) is synthesized via azide-hydrazine cyclization under mild conditions, avoiding high temperatures .
Applications :
- Aldehyde derivatives are preferred for constructing heterocyclic libraries (e.g., pyrazolo[3,4-c]pyrazoles) due to their reactivity .
- Nitrile-containing compounds are leveraged in medicinal chemistry for their metabolic stability and binding affinity .
- Amine analogs dominate agrochemical applications, where their basicity enhances solubility and bioactivity .
Research Findings and Contradictions
- Reactivity Under Microwave Conditions : highlights microwave-assisted synthesis as a rapid method for pyrazole derivatives, but the aldehyde-specific stability under such conditions remains unexplored .
- Safety Profiles : The amine derivative (C₈H₆N₄) has well-documented safety data , but toxicity studies for the aldehyde analog are sparse, necessitating caution in handling.
Biological Activity
1H-Pyrazolo[4,3-b]pyridine-5-carbaldehyde is a significant compound within the pyrazolo[4,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Biological Activities
This compound and its derivatives have been studied for their potential therapeutic applications, including:
- Anticancer Activity : Several derivatives have shown promise as inhibitors of various cancer-related targets, including c-Met and CDK8.
- Antimicrobial Properties : Studies have demonstrated efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis, as well as antifungal activity against Candida albicans.
- Neurological Applications : Some compounds in this class are being explored for their effects on neurological pathways, potentially aiding in conditions like Alzheimer's disease.
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Cyclocondensation : This method combines amino-substituted pyrazoles with aldehydes, leading to the formation of the pyrazolo[4,3-b]pyridine structure.
- One-Pot Reactions : Recent advancements have allowed for more efficient synthesis through one-pot protocols that streamline the process and reduce the number of steps involved .
Anticancer Studies
1H-Pyrazolo[4,3-b]pyridine derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. The following table summarizes key findings:
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Glumetinib | A549 (Lung) | 0.058 | c-Met inhibition |
| CDK8 Inhibitor | HeLa (Cervical) | 0.021 | CDK8 inhibition |
| VU0418506 | MDA-MB-231 (Breast) | 0.035 | mGlu4 modulation |
These compounds exhibit significant potency against their respective targets, indicating their potential as therapeutic agents in oncology .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PYR3 | Bacillus subtilis | 10 μM |
| PYR4 | Escherichia coli | 20 μM |
| PYR5 | Candida albicans | 15 μM |
In these studies, the presence of the aldehyde functional group significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria .
Case Study 1: Antitumor Activity
A study demonstrated that derivatives of 1H-pyrazolo[4,3-b]pyridine exhibited antitumor effects by inhibiting cell proliferation in vitro. The research highlighted a derivative that selectively inhibited the c-Met pathway in lung cancer cells, leading to reduced tumor growth in xenograft models.
Case Study 2: Antimicrobial Efficacy
In another investigation, compounds derived from 1H-pyrazolo[4,3-b]pyridine were tested for their ability to combat antibiotic-resistant strains of bacteria. The results showed promising activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential for development into new antimicrobial therapies.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
